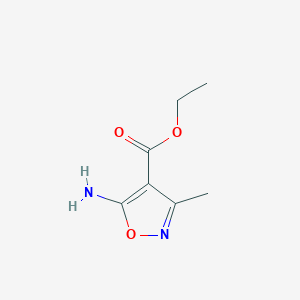
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing nitrogen and oxygen. Its molecular formula is C7H10N2O4, indicating the presence of an ethyl ester group and an amino group that contribute to its reactivity and biological activity.
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets. Research indicates that this compound can inhibit specific microbial enzymes, leading to antimicrobial properties. For instance, studies have shown that derivatives of similar compounds exhibit significant inhibition of phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs), suggesting potential immunomodulatory effects .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The compound's ability to disrupt microbial enzyme activity underlies its effectiveness as an antimicrobial agent.
Immunomodulatory Effects
The compound exhibits immunosuppressive properties in several in vitro models. For example, it has been shown to inhibit the proliferation of PBMCs in response to PHA stimulation . Additionally, certain derivatives have displayed immune-stimulatory activity comparable to established immunomodulators like levamisole, indicating that structural modifications can enhance or alter its biological efficacy .
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound and its derivatives:
- Immunosuppressive Activity : A series of N'-substituted derivatives were synthesized and tested for their ability to inhibit PBMC proliferation. The most effective compounds showed minimal toxicity while significantly suppressing immune responses in mouse models .
- Antimicrobial Efficacy : In a comparative study, various derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated strong antimicrobial potential with specific MIC values demonstrating efficacy against resistant strains .
Summary of Biological Activities
Properties
IUPAC Name |
ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIKRPZEQZFBPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351922 |
Source


|
| Record name | Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25786-72-5 |
Source


|
| Record name | Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














